molecular formula C16H16INO2S2 B2918017 3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine CAS No. 537678-07-2

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine

Cat. No.: B2918017
CAS No.: 537678-07-2
M. Wt: 445.33
InChI Key: IKCQLZKYOBKNST-UHFFFAOYSA-N
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Description

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is an organic compound that features a thiazolidine ring substituted with a 4-iodophenylsulfonyl group and a p-tolyl group

Scientific Research Applications

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-(p-tolyl)thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The sulfonyl and thiazolidine groups may play a role in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Iodophenyl)amino)-1-(p-tolyl)propan-1-one: Another compound with a 4-iodophenyl group but different functional groups.

    4-Iodophenylsulfonyl chloride: A precursor in the synthesis of the target compound.

    2-(p-Tolyl)thiazolidine: The other precursor used in the synthesis.

Uniqueness

3-((4-Iodophenyl)sulfonyl)-2-(p-tolyl)thiazolidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-iodophenyl)sulfonyl-2-(4-methylphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2S2/c1-12-2-4-13(5-3-12)16-18(10-11-21-16)22(19,20)15-8-6-14(17)7-9-15/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCQLZKYOBKNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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